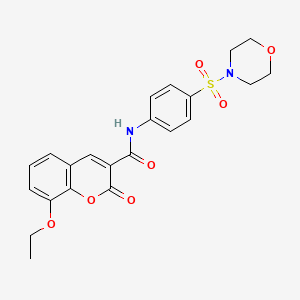

8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7S/c1-2-30-19-5-3-4-15-14-18(22(26)31-20(15)19)21(25)23-16-6-8-17(9-7-16)32(27,28)24-10-12-29-13-11-24/h3-9,14H,2,10-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPIKTPVOZMEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 7b | 0.22 | - | Bactericidal |

| Compound 4a | 0.25 | - | Bactericidal |

| Ciprofloxacin | - | - | Control |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the compound has shown to activate caspase-3 and alter the expression of Bcl-2 family proteins, indicating its potential as an anticancer agent .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2 - 8 | Induction of apoptosis |

| MCF-7 | 4 - 10 | Cell cycle arrest at S phase |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. In particular, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism, respectively . The inhibition of these targets leads to reduced bacterial growth and viability.

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant bactericidal activity, outperforming traditional antibiotics in some cases .

- Anticancer Mechanism : In vitro studies on HepG2 cells demonstrated that treatment with the compound resulted in a concentration-dependent increase in apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels. This suggests that the compound may induce cell death through a mitochondrial-dependent pathway .

- Synergistic Effects : The compound has shown promising results when used in combination with other antimicrobial agents such as Ciprofloxacin, indicating potential for synergistic effects that could enhance therapeutic efficacy while reducing required dosages .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Coumarin Core : The 2-oxo-2H-chromene backbone is conserved across analogs, but substituents at positions 3 and 8 vary significantly.

- Position 8 : The ethoxy group in the target compound contrasts with methoxy (e.g., N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide ), allyl (e.g., 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide ), or unsubstituted derivatives.

- Position 3: The 4-(morpholinosulfonyl)phenyl carboxamide group distinguishes the target compound from analogs with sulfamoylphenyl (e.g., 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ), methoxyphenethyl (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ), or fluorophenyl (e.g., 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide ) substituents.

Table 1: Structural Comparison of Key Analogs

*Calculated based on molecular formula C₂₂H₂₄N₂O₇S.

Key Differences :

- The morpholinosulfonyl group requires specialized sulfonylation reagents, increasing synthetic complexity compared to sulfamoyl or methoxy analogs.

- Ethoxy substitution at position 8 may necessitate protection/deprotection strategies to avoid side reactions during synthesis.

Physicochemical Properties

- Solubility: The morpholinosulfonyl group enhances polarity and aqueous solubility compared to non-sulfonylated analogs (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ).

- Melting Points: Morpholinosulfonyl-containing compounds (e.g., 4-(morpholinosulfonyl)aniline, m.p. 216–218°C ) typically exhibit higher melting points than sulfamoyl or alkyl-substituted analogs.

- Hydrogen Bonding : The morpholine ring and sulfonyl group facilitate extensive hydrogen bonding, as analyzed via graph set theory in crystallography .

Table 2: Physicochemical Data

*Calculated using ChemDraw.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.